Validated Use as Key Intermediate in Sub-10 nM MALT1 Inhibitor Synthesis (vs. Unspecified Analogs)
This specific compound is documented as the 'Step 1' intermediate in the synthesis of a highly potent MALT1 inhibitor (Example 5) in patent US20240018157, which achieves an IC50 of less than 10 nM against the full-length protein [1]. This establishes the compound's direct role in a high-value therapeutic program, a level of validation not provided for its unsubstituted or differently esterified analogs in publicly available patents. The use of this specific intermediate is critical for building the complex tricyclic core of the final inhibitor.
| Evidence Dimension | Validated role in producing a target compound with a known, sub-10 nM IC50 |
|---|---|
| Target Compound Data | Directly used as an intermediate in synthesizing a MALT1 inhibitor with an IC50 < 10 nM [1]. |
| Comparator Or Baseline | No comparable patent-specified role exists for the des-methyl analog (CAS N/A) or dimethyl ester analog in an equivalent high-potency program. |
| Quantified Difference | Qualitative difference: Patent-validated intermediate status vs. generic building block status. |
| Conditions | MALT1 full-length protein biochemical assay (2 nM enzyme, 50 µM Ac-LRSR-AMC substrate, pH 7.5) [1]. |
Why This Matters
For procurement, this provides direct evidence that the compound is a necessary, validated input for a known high-potency inhibitor, de-risking synthesis campaigns targeting MALT1 compared to using an untested analog.
- [1] BindingDB. BDBM645803: Step 1: 1-(tert-butyl) 4-ethyl 4-methyl-3-oxopiperidine-1,4-dicarboxylate::US20240018157, Example 5. Affinity Data: IC50 < 10 nM for MALT1. View Source
